molecular formula C25H22FNO4 B6329214 Fmoc-D-2-methyl-4-fluorophe CAS No. 1217744-26-7

Fmoc-D-2-methyl-4-fluorophe

Cat. No.: B6329214
CAS No.: 1217744-26-7
M. Wt: 419.4 g/mol
InChI Key: JIJRUMUJHWYHLC-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-2-methyl-4-fluorophenylalanine (Fmoc-D-Phe(2-Me,4-F)-OH) is a derivative of phenylalanine, which is an essential amino acid. It has a molecular weight of 419.45 . The compound appears as a white to light yellow crystalline powder .


Synthesis Analysis

The synthesis of Fmoc-D-2-methyl-4-fluorophenylalanine involves the use of Fmoc solid-phase peptide synthesis . This method allows for rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .


Molecular Structure Analysis

The IUPAC name for this compound is (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)-2-methylpropanoic acid . The InChI key is HGCDIHMFXNGCRG-RUZDIDTESA-N .


Chemical Reactions Analysis

Fmoc-D-2-methyl-4-fluorophenylalanine is used as a reactant in the synthesis of non-natural macrocyclic and short hydrophobic peptides . The Fmoc group plays a crucial role in peptide synthesis, facilitating the association of peptide building blocks .


Physical and Chemical Properties Analysis

Fmoc-D-2-methyl-4-fluorophenylalanine has a melting point range of 66-72°C . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Drug Metabolism and Detoxification

One of the pivotal applications of compounds like Fmoc-D-Phe(2-Me,4-F)-OH is in the study of drug metabolism and detoxification processes. For instance, the human flavin-containing monooxygenase (FMO) family of enzymes plays a crucial role in the oxygenation of nucleophilic heteroatom-containing chemicals and drugs, converting them into more water-soluble metabolites for easier excretion. This process is fundamental in pharmacology and toxicology, providing insights into how drugs can be designed to be more effectively metabolized and less toxic. Studies highlight the importance of genetic variability and allelic variation in FMO-mediated metabolism, which could inform the design of drugs with better safety profiles and reduced risk of adverse drug-drug interactions (Cashman & Zhang, 2006).

Development of Fluorescent Chemosensors

Fmoc-D-Phe(2-Me,4-F)-OH and related compounds find significant application in the development of fluorescent chemosensors. These chemosensors are critical for detecting various analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. The versatility of these compounds, as demonstrated by the array of analytes they can detect, underscores their potential in both research and practical applications. The ability to modulate the sensing selectivity and sensitivity of these chemosensors opens up opportunities for the development of novel diagnostic tools and sensors (Roy, 2021).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Mechanism of Action

Target of Action

Fmoc-D-2-methyl-4-fluorophenylalanine is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological processes. It is primarily involved in the synthesis of proteins and other bioactive molecules.

Mode of Action

The Fmoc group (Fluorenylmethyloxycarbonyl) is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .

Action Environment

The action, efficacy, and stability of Fmoc-D-2-methyl-4-fluorophenylalanine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions that can interact with the compound .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-2-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-15-12-17(26)11-10-16(15)13-23(24(28)29)27-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJRUMUJHWYHLC-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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